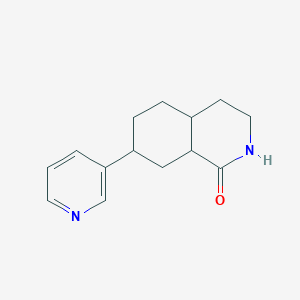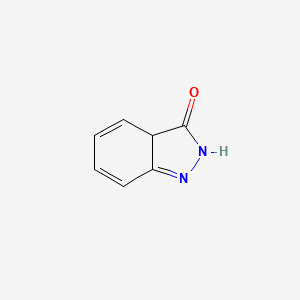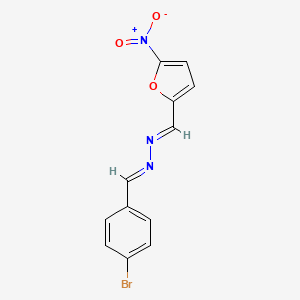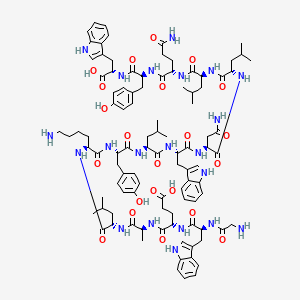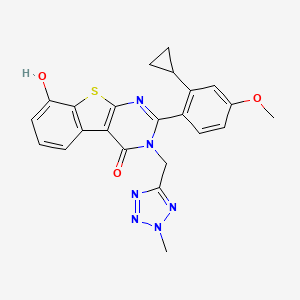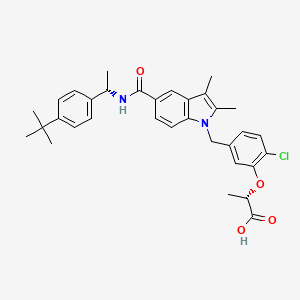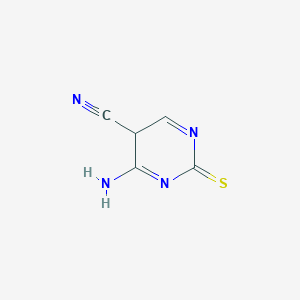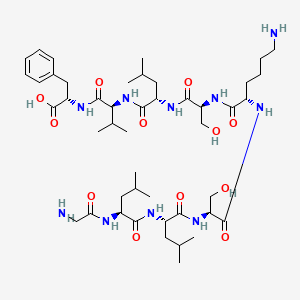
Mouse TREM-1 SCHOOL peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)
Purification: HPLC
Major Products
The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .
Aplicaciones Científicas De Investigación
Mouse TREM-1 SCHOOL peptide has a wide range of scientific research applications:
Immunology: It is used to study the role of TREM-1 in immune responses, particularly in sepsis and inflammatory diseases.
Cancer Research: The peptide has shown antitumor effects in various cancer models, including lung cancer.
Infectious Diseases: It is used to investigate the modulation of immune responses in infectious diseases.
Neuroscience: Research has explored its role in central nervous system diseases.
Mecanismo De Acción
Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Nangibotide: A TREM-1 inhibitor currently in clinical trials for sepsis.
TREM-1 Fc Fusion Protein: Used in preclinical studies to block TREM-1 signaling.
Uniqueness
Mouse TREM-1 SCHOOL peptide is unique due to its ligand-independent mechanism of action. Unlike other inhibitors that block receptor-ligand interactions, this peptide directly targets the receptor’s signaling pathway, offering a novel approach to modulating immune responses .
Propiedades
Fórmula molecular |
C46H78N10O12 |
|---|---|
Peso molecular |
963.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
Clave InChI |
ZUSCLEXGEXGNHH-CKJCXVCBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
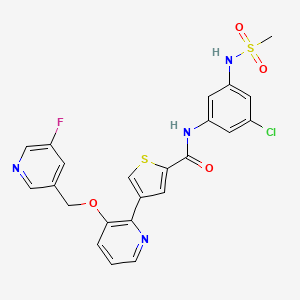
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)


